5-butyl-4-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate
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Overview
Description
5-butyl-4-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-4-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate typically involves the reaction of substituted pyrazoles with appropriate reagents under controlled conditions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline . The reaction is usually carried out in the presence of a base such as sodium hydroxide and under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-butyl-4-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-butyl-4-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-butyl-4-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Known for their antimetabolite properties in purine biochemical reactions.
Pyrazolo[3,4-b]pyridines: Noted for their biomedical applications and structural similarity to purine bases.
Indole Derivatives: Exhibiting diverse biological activities, including antiviral and anticancer properties.
Uniqueness
5-butyl-4-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate stands out due to its unique substitution pattern and the specific biological activities it exhibits. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18N3O2- |
---|---|
Molecular Weight |
296.34 g/mol |
IUPAC Name |
5-butyl-4-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate |
InChI |
InChI=1S/C17H19N3O2/c1-3-4-10-19-12(2)16-14(11-15(19)21)18-20(17(16)22)13-8-6-5-7-9-13/h5-9,11,21H,3-4,10H2,1-2H3/p-1 |
InChI Key |
XTMVDQPHLIPBPD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN1C(=C2C(=NN(C2=O)C3=CC=CC=C3)C=C1[O-])C |
Origin of Product |
United States |
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